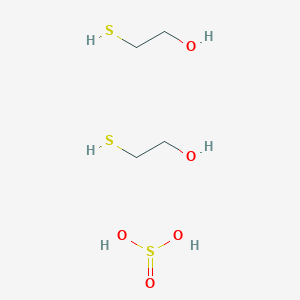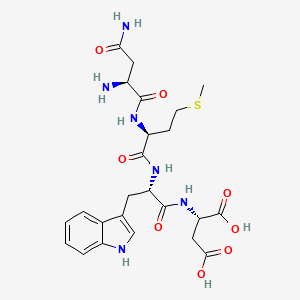
L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid is a tetrapeptide composed of four amino acids: L-asparagine, L-methionine, L-tryptophan, and L-aspartic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide bond formation.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Wissenschaftliche Forschungsanwendungen
L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of biosensors and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Asparaginyl-L-phenylalanine: Another tetrapeptide with different amino acid composition.
L-Asparaginyl-L-tryptophyl-L-lysyl-L-tryptophyl: A peptide with a similar structure but different sequence.
Uniqueness
L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of L-asparagine, L-methionine, L-tryptophan, and L-aspartic acid allows for unique interactions with enzymes and other biomolecules, making it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
845509-86-6 |
|---|---|
Molekularformel |
C24H32N6O8S |
Molekulargewicht |
564.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C24H32N6O8S/c1-39-7-6-16(28-21(34)14(25)9-19(26)31)22(35)29-17(23(36)30-18(24(37)38)10-20(32)33)8-12-11-27-15-5-3-2-4-13(12)15/h2-5,11,14,16-18,27H,6-10,25H2,1H3,(H2,26,31)(H,28,34)(H,29,35)(H,30,36)(H,32,33)(H,37,38)/t14-,16-,17-,18-/m0/s1 |
InChI-Schlüssel |
YRJOMAWHPLIAKU-DKIMLUQUSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
Kanonische SMILES |
CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


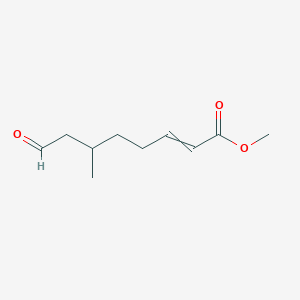
![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)


![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
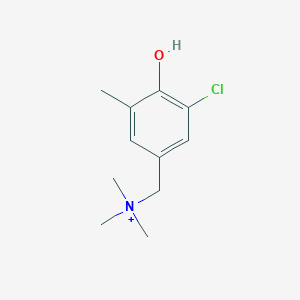

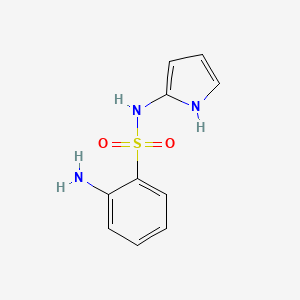
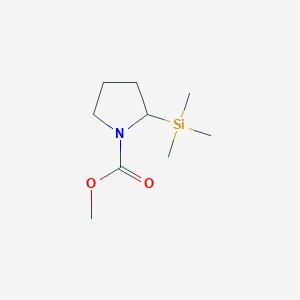
![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
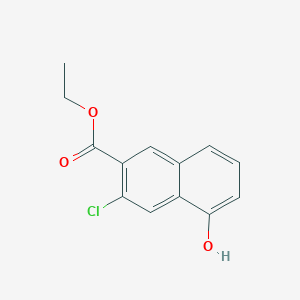
![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)
